SNAP 94847
Overview
Description
Preparation Methods
The synthesis of SNAP 94847 involves several steps. The key synthetic route includes the formation of the piperidine ring, followed by the attachment of the 3,4-difluorophenoxybenzyl group and the final coupling with 2-methylpropanamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
SNAP 94847 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
SNAP 94847 has several scientific research applications:
Neuropharmacology: It is used to study the role of MCHR1 in regulating food intake and mood. .
Behavioral Science: The compound is used in experiments to understand the behavioral effects of MCHR1 antagonism, including its impact on feeding behavior and anxiety-related responses
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for mood disorders and obesity
Mechanism of Action
The mechanism of action of SNAP 94847 involves its binding to the MCHR1 receptor, thereby blocking the effects of melanin-concentrating hormone (MCH). This antagonism leads to changes in food intake and mood regulation. The compound’s effects are mediated through the modulation of signaling pathways associated with MCHR1, including those involved in neurogenesis and synaptic plasticity .
Comparison with Similar Compounds
SNAP 94847 is unique compared to other MCHR1 antagonists due to its specific chemical structure and high selectivity for MCHR1. Similar compounds include:
ATC0065: Another MCHR1 antagonist with a different chemical structure.
ATC0175: Known for its distinct binding affinity and pharmacokinetic properties.
GW3430: A compound with similar applications but different molecular targets and pathways
Biological Activity
SNAP 94847 is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), exhibiting significant potential in various biological activities, particularly in neurogenesis, anxiety modulation, and food-seeking behavior. Its chemical structure is defined as N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride, with a potency characterized by a of 2.2 nM and a of 530 pM, demonstrating high selectivity over other receptors such as α1A and D2 receptors .
Neurogenesis and Anxiety
This compound has been shown to increase neurogenesis in the dentate gyrus, which is critical for learning and memory processes. In addition to promoting neurogenesis, this compound exhibits anxiolytic activity , making it a candidate for treating anxiety disorders. This compound is orally active, allowing for convenient administration in experimental settings .
Effects on Food-Seeking Behavior
Research indicates that this compound plays a significant role in modulating food-reinforced operant responding . In studies involving food-restricted rats, systemic injections of this compound resulted in decreased food-seeking behavior reinforced by high-fat food pellets. This suggests that MCH1 receptors are involved in the regulation of appetite and food motivation .
Study 1: Chronic Unpredictable Stress (CUS)
In a study focusing on chronic unpredictable stress, this compound was microinjected into the locus coeruleus (LC) of rats exposed to CUS. The results showed that this compound normalized levels of tyrosine hydroxylase and norepinephrine, which were altered due to stress. Behavioral tests indicated that this compound exerted antidepressant effects by reversing stress-induced changes in neurotransmitter signaling pathways .
Parameter | CUS Group | CUS + this compound |
---|---|---|
Tyrosine Hydroxylase Levels | Decreased | Normalized |
Norepinephrine Levels | Downregulated | Normalized |
Depression-like Behaviors | Present | Significantly Reduced |
Study 2: Operant Conditioning
In another experiment involving operant conditioning paradigms, rats trained to lever press for high-fat pellets were administered varying doses of this compound. The findings revealed that higher doses significantly reduced lever pressing for food rewards compared to control groups, indicating a decrease in motivation driven by MCH signaling .
The mechanisms through which this compound exerts its effects involve modulation of neurotransmitter systems associated with mood and appetite regulation. Specifically, antagonism of MCH1 receptors in the LC appears to restore normal neurotransmitter levels disrupted by stress or high-fat diets. This is supported by findings that indicate alterations in cAMP-PKA signaling pathways following MCH receptor antagonism .
Summary of Research Findings
This compound has emerged as a potent tool for investigating the roles of MCH1 receptors in neurobiology. Its ability to influence neurogenesis, anxiety-related behaviors, and food-seeking actions underscores its potential therapeutic applications.
Key Findings:
- Potency: , .
- Neurogenesis: Increases cell proliferation in the dentate gyrus.
- Anxiolytic Effects: Reduces anxiety-like behaviors in animal models.
- Food-Seeking Behavior: Decreases motivation for high-fat foods under operant conditioning paradigms.
Properties
IUPAC Name |
N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F2N2O2/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLZFUVIKCGATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028550 | |
Record name | N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487051-12-7 | |
Record name | N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487051-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 487051-12-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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